(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE (3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11392741
InChI: InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2
SMILES: C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Molecular Formula: C23H27ClN2O
Molecular Weight: 382.9 g/mol

(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE

CAS No.:

Cat. No.: VC11392741

Molecular Formula: C23H27ClN2O

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

(3-CHLOROPHENYL)[4-(4-PHENYLCYCLOHEXYL)PIPERAZINO]METHANONE -

Specification

Molecular Formula C23H27ClN2O
Molecular Weight 382.9 g/mol
IUPAC Name (3-chlorophenyl)-[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H27ClN2O/c24-21-8-4-7-20(17-21)23(27)26-15-13-25(14-16-26)22-11-9-19(10-12-22)18-5-2-1-3-6-18/h1-8,17,19,22H,9-16H2
Standard InChI Key PNDAWGRLMNAXKL-UHFFFAOYSA-N
SMILES C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Canonical SMILES C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl

Introduction

Structural Characterization and Nomenclature

Chemical Identity

The compound’s IUPAC name, (3-chlorophenyl)[4-(4-phenylcyclohexyl)piperazino]methanone, delineates its core structure:

  • A piperazine ring substituted at the 1-position with a 3-chlorophenyl methanone group.

  • The 4-position of the piperazine is functionalized with a 4-phenylcyclohexyl moiety.

The molecular formula is C₃₀H₃₁ClN₂O, with a molecular weight of 483.04 g/mol (calculated via PubChem algorithms) .

Table 1: Structural comparison with analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target compoundC₃₀H₃₁ClN₂O483.044-Phenylcyclohexyl, 3-chlorophenyl
(3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone C₁₈H₁₆ClF₃N₃O369.83-Trifluoromethylpyridinyl
1-(3-Chloro-phenyl)-4-(3-chloropropyl)piperazine C₁₃H₁₈Cl₂N₂285.23-Chloropropyl

Synthetic Methodologies

Core Piperazine Synthesis

The synthesis of piperazine intermediates often begins with diethanolamine and thionyl chloride, yielding bis(2-chloroethyl)methylamine hydrochloride . Subsequent reactions with 3-chloroaniline under reflux conditions (e.g., in dimethylbenzene) produce 1-(3-chlorophenyl)piperazine hydrochloride .

Functionalization with 4-Phenylcyclohexyl Groups

Introducing the 4-phenylcyclohexyl group likely involves:

  • Alkylation: Reacting 1-(3-chlorophenyl)piperazine with 4-phenylcyclohexyl bromide in the presence of a base (e.g., NaOH) at 0–10°C .

  • Coupling: Utilizing Buchwald-Hartwig amination or Ullmann-type reactions to attach aromatic cyclohexyl groups .

Key Reaction Conditions:

  • Solvent: Dichloromethane or acetone for solubility .

  • Temperature: 0–10°C to minimize side reactions .

  • Yield: ~65% (based on analogous piperazine syntheses) .

Pharmacological Inferences from Structural Analogs

Antinociceptive Activity

Arylpiperazines with 3-chlorophenyl groups, such as [(3-chlorophenyl)piperazinylpropyl]pyridazinones, demonstrate potent antinociceptive effects in murine models (hot-plate test) . These compounds show efficacy comparable to morphine, with mechanisms involving noradrenergic/serotonergic pathways .

Dopaminergic Modulation

m-Chlorophenyl-piperazine derivatives induce biphasic changes in DOPAC (a dopamine metabolite), suggesting dose-dependent modulation of dopamine autoreceptors . The target compound’s 4-phenylcyclohexyl group may enhance blood-brain barrier permeability, potentiating central nervous system activity .

Table 2: Pharmacological profiles of related compounds

CompoundActivityMechanismPotency (MAD*)
Target compound (inferred)Antinociceptive, dopaminergic5-HT/NE reuptake inhibitionPending
[(3-Chlorophenyl)piperazinylpropyl]pyridazinones AnalgesicNoradrenergic agonismMAD: 5 mg/kg
m-Chlorophenyl-piperazine DOPAC modulationDopamine autoreceptor agonismEffective at 5 mg/kg

*Minimal Analgesic Dose

Physicochemical Properties

Solubility and Stability

  • Solubility: Low aqueous solubility (≤1 mg/mL) due to hydrophobic 4-phenylcyclohexyl and chlorophenyl groups .

  • Stability: Likely stable under acidic conditions but susceptible to oxidation at the methanone group .

Spectroscopic Data (Predicted)

  • IR: C=O stretch at ~1680 cm⁻¹; C-Cl stretch at ~750 cm⁻¹ .

  • NMR (¹H):

    • Piperazine protons: δ 2.5–3.5 ppm (multiplet).

    • 4-Phenylcyclohexyl: δ 1.2–2.1 ppm (cyclohexyl), 7.2–7.4 ppm (phenyl) .

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